molecular formula C17H16N2O3 B5540676 N-[4-(cyanomethyl)phenyl]-3,4-dimethoxybenzamide

N-[4-(cyanomethyl)phenyl]-3,4-dimethoxybenzamide

Cat. No. B5540676
M. Wt: 296.32 g/mol
InChI Key: HLOLWHVKOIURMA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzamide derivatives, similar to N-[4-(cyanomethyl)phenyl]-3,4-dimethoxybenzamide, typically involves acylation reactions of aminophenol with benzoylchlorides in suitable solvents such as THF (Tetrahydrofuran). These reactions are characterized and confirmed by various spectroscopic methods including ¹H NMR, ¹³C NMR, and elemental analysis. For example, the molecular structure of related compounds has been determined by single crystal X-ray diffraction and DFT calculations, highlighting the importance of intermolecular interactions in the synthesis and stabilization of these compounds (Karabulut et al., 2014).

Molecular Structure Analysis

The molecular structure of compounds similar to N-[4-(cyanomethyl)phenyl]-3,4-dimethoxybenzamide is often studied using X-ray crystallography and DFT (Density Functional Theory) calculations. These studies reveal the compound's crystalline structure and provide insights into the effects of intermolecular interactions, such as dimerization and crystal packing, on molecular geometry. For instance, research has shown that these interactions have a minor effect on bond lengths and angles but are significant for dihedral angles and the rotational conformation of aromatic rings, crucial for understanding the compound's stability and reactivity (Karabulut et al., 2014).

Chemical Reactions and Properties

The chemical reactions of benzamide derivatives, including N-[4-(cyanomethyl)phenyl]-3,4-dimethoxybenzamide, encompass a broad range of transformations, such as the formation of N-hydroxymethyl compounds, which are significant for understanding the compound's metabolic pathways and stability under various conditions. Studies have characterized N-(hydroxymethyl) compounds as major metabolites, providing insights into the compound's reactivity and potential applications in various fields (Ross et al., 1983).

Scientific Research Applications

Synthesis and Characterization of Novel Polyimides

A study conducted by Butt et al. (2005) involved the synthesis of new diamines, including those with structural features similar to N-[4-(cyanomethyl)phenyl]-3,4-dimethoxybenzamide, which were then polymerized with different anhydrides to produce polyimides. These polyimides exhibited good solubility in organic solvents and showed high thermal stability, with degradation temperatures ranging from 240°C to 550°C and glass transition temperatures (Tg) from 168°C to 254°C, highlighting their potential for high-performance material applications (Butt, Akhtar, Zafar-uz-Zaman, & Munir, 2005).

Crystal and Molecular Structure Analysis

Research on the structure of N-phenyl-4-nitrobenzamidoxime by Buzykin et al. (1995) through X-ray structural analysis provides insight into the molecular configurations of compounds similar to N-[4-(cyanomethyl)phenyl]-3,4-dimethoxybenzamide. The study offers detailed information on intramolecular and intermolecular interactions, which could be essential for designing molecules with desired physical and chemical properties (Buzykin, Dokuchaev, & Kharitonova, 1995).

N-Protecting Group Applications

Grunder-Klotz and Ehrhardt (1991) explored the use of the 3,4-dimethoxybenzyl group as an N-protecting group for 1,2-thiazetidine 1,1-dioxide derivatives, demonstrating the versatility of similar chemical structures in synthetic chemistry. The protected derivatives could be efficiently deprotected using 2,3-dichloro 5,6-dicyanobenzoquinone (DDQ), showcasing a method that could be applied in the synthesis of complex molecules (Grunder-Klotz & Ehrhardt, 1991).

Antiulcer Activity of Derivatives

A study by Hosokami et al. (1992) on the synthesis and evaluation of acyl derivatives of 2-(3,4-dimethoxyphenyl)ethylamine for their antiulcer activities reveals the potential therapeutic applications of molecules with structural similarities to N-[4-(cyanomethyl)phenyl]-3,4-dimethoxybenzamide. One of the synthesized compounds showed significant antiulcer activity, highlighting the potential for developing new therapeutic agents (Hosokami, Kuretani, Higashi, Asano, Ohya, Takasugi, Mafune, & Miki, 1992).

properties

IUPAC Name

N-[4-(cyanomethyl)phenyl]-3,4-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3/c1-21-15-8-5-13(11-16(15)22-2)17(20)19-14-6-3-12(4-7-14)9-10-18/h3-8,11H,9H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLOLWHVKOIURMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)CC#N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(cyanomethyl)phenyl]-3,4-dimethoxybenzamide

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